3'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Overview
Description
3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromomethyl group at the 3’ position and a chlorine atom at the 2 position on the biphenyl structure. Biphenyl compounds are known for their stability and are widely used in various chemical applications.
Scientific Research Applications
3’-(Bromomethyl)-2-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
- The primary target of 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is the protein Cereblon (CRBN) . CRBN is a crucial component of the E3 ubiquitin ligase complex.
Target of Action
Mode of Action
Biochemical Pathways
- The affected pathways include:
- 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl inhibits TNF-α production . It also suppresses IL-6 production. The drug’s anti-angiogenic effects result from VEGF inhibition. CRBN modulation impacts NF-kB signaling, which regulates inflammation and cell survival.
Pharmacokinetics
- The compound’s poor solubility in water and limited absorption from the intestines affect its bioavailability. It distributes to tissues and cells, reaching its target sites. Metabolic enzymes process it, leading to its eventual elimination. The kidneys excrete the compound, affecting its urinary concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl typically involves the bromination of 2-chloro-1,1’-biphenyl. The process begins with the chlorination of biphenyl to introduce the chlorine atom at the 2 position. This is followed by a bromination reaction where the bromomethyl group is introduced at the 3’ position. The reaction conditions often involve the use of bromine in the presence of a catalyst such as iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The chlorine atom can be reduced to form a hydrogenated biphenyl compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include hydroxymethyl, aminomethyl, and thiomethyl derivatives.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the hydrogenated biphenyl compound.
Comparison with Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the bromomethyl group and has different reactivity and applications.
3’-(Bromomethyl)-1,1’-biphenyl: Lacks the chlorine atom and has different chemical properties.
2-Bromo-1,1’-biphenyl: Lacks the bromomethyl group and has different reactivity and applications.
Uniqueness: 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is unique due to the presence of both the bromomethyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(bromomethyl)-3-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWMFENUWFVBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50835581 | |
Record name | 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50835581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83169-85-1 | |
Record name | 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50835581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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